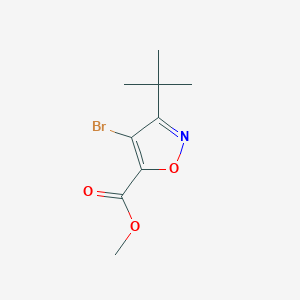

METHYL 4-BROMO-3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE

Description

Properties

IUPAC Name |

methyl 4-bromo-3-tert-butyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-9(2,3)7-5(10)6(14-11-7)8(12)13-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSLAKRMHOAGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Diketone Intermediate Synthesis

The tert-butyl-substituted β-diketone precursor is synthesized by condensing pinacolone (2,2-dimethylpropanal) with methyl oxalate under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C promotes deprotonation and nucleophilic attack, yielding methyl 3-tert-butyl-4-oxopent-2-enedioate.

Key reaction parameters :

Cyclization to Isoxazole

The β-diketone undergoes oximation using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, followed by thermal cyclization at 75°C for 4 hours. This step forms methyl 3-tert-butylisoxazole-5-carboxylate with high regioselectivity.

Optimization insights :

-

Solvent : Ethanol enables simultaneous oximation and cyclization.

-

Cyclization time : Prolonged heating (>6 hours) risks decomposition.

Regioselective Bromination at Position 4

Electrophilic bromination introduces the bromine atom at position 4, guided by the electron-donating tert-butyl (C-3) and electron-withdrawing ester (C-5) groups.

Bromine (Br₂) with Lewis Acid Catalysis

Direct bromination using molecular bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane (DCM) at 0°C achieves >90% regioselectivity for C-4.

Typical conditions :

N-Bromosuccinimide (NBS) under Radical Conditions

NBS with azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) provides an alternative for bromination, though with lower regioselectivity (70–75% C-4).

Limitations :

-

Competing bromination at C-2 (15–20%)

-

Requires rigorous exclusion of moisture

Esterification and Functional Group Interconversion

While the methyl ester is often introduced early, trans-esterification or acid chloride-mediated routes offer flexibility.

Direct Methyl Ester Formation

Using methyl oxalate in the initial β-diketone synthesis avoids post-cyclization esterification. This method simplifies purification and improves overall yield.

Acid Chloride Route

Hydrolysis of the ethyl ester (from alternative syntheses) to 3-tert-butylisoxazole-5-carboxylic acid, followed by treatment with thionyl chloride (SOCl₂) and methanol, yields the methyl ester.

Conditions :

-

Hydrolysis : 2M NaOH, ethanol, reflux (6 hours)

-

Chlorination : SOCl₂, DMF (catalytic), 0°C → RT

-

Esterification : Methanol, RT, 12 hours

Analytical Characterization

Critical spectroscopic data for this compound include:

Industrial-Scale Considerations

Solvent Selection

Purification Challenges

-

Silica gel chromatography : Effective but costly for large batches.

-

Alternative : Recrystallization from hexane/ethyl acetate (4:1) achieves >95% purity.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times for cyclization (30 minutes vs. 4 hours) and improve bromination regioselectivity (>95%).

Enzymatic Catalysis

Preliminary studies show lipases (e.g., Candida antarctica) catalyze esterification at 40°C, though yields remain suboptimal (45–50%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Br₂/FeBr₃ | High regioselectivity, scalable | Toxicity of Br₂ | 65–70% |

| NBS/AIBN | Safer bromine source | Lower selectivity, radical side products | 50–55% |

| Acid chloride route | Flexible esterification | Multi-step, lower overall yield | 60–65% |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoxazole ring.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the isoxazole ring .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate features a unique isoxazole ring structure characterized by a bromine atom at the 4-position and a tert-butyl group at the 3-position. The carboxylate group at the 5-position enhances its reactivity and biological activity. The synthesis of this compound typically involves several steps, including:

- Formation of the Isoxazole Ring : This is achieved by reacting pivaloylacetonitrile with hydroxylamine.

- Bromination : The introduction of the bromine atom at the 4-position.

- Esterification : Converting the carboxylic acid to its methyl ester form.

These synthetic pathways are crucial for producing derivatives with enhanced biological properties.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that isoxazole derivatives with halogen substitutions can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Antitumor Activity

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its efficacy against various cancer cell lines, including ovarian and colon cancer cells. Notably, certain derivatives have shown improved selectivity and potency compared to existing chemotherapeutic agents .

Neuroprotective Effects

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of inflammatory pathways through COX inhibition has been linked to neuroprotection .

Comparative Analysis of Isoxazole Derivatives

The following table summarizes key structural features and biological activities of selected isoxazole derivatives related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4; tert-butyl at position 3 | Anti-inflammatory, Antitumor |

| Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Methyl group at position 5 | Antitumor |

| Methyl 5-(tert-butyl)isoxazole-3-carboxylate | tert-butyl group at position 5 | Neuroprotective |

| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | Aromatic substitution | Enhanced lipophilicity |

Case Study 1: Anti-inflammatory Activity

A study by Rajanarendar et al. (2015) synthesized several isoxazoles and evaluated their COX inhibitory activity using an in vitro model. The results indicated that compounds with bromo substitutions exhibited significant anti-inflammatory effects, suggesting that this compound could be a promising lead compound for further development .

Case Study 2: Anticancer Potential

Vitale et al. (2014) investigated a series of isoxazoles for their anticancer properties against ovarian cancer cell lines. The study found that specific modifications to the isoxazole structure enhanced cytotoxicity and selectivity against cancer cells, highlighting the importance of structural variations in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4-Bromo-3-tert-butylisoxazole-5-carboxylate vs. Benzyl 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

Key comparisons:

- In contrast, the smaller methyl group in the benzyl derivative allows greater accessibility.

- Solubility : The benzyl ester’s aromatic group may reduce solubility in polar solvents compared to the methyl ester.

Heterocycle Core: Isoxazole vs. Thiazole Derivatives

This compound vs. Ethyl 4-Amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate

Key comparisons:

- Aromaticity : The isoxazole core is fully aromatic, offering resonance stabilization, while the dihydrothiazole derivative has reduced aromaticity, affecting electronic properties.

- Biological Activity : Thiazoles are often associated with antimicrobial and anticancer activity due to sulfur’s electronegativity. Isoxazoles, with oxygen instead of sulfur, may exhibit different pharmacokinetic profiles.

Bromine vs. Other Halogens

This compound vs. 2-Bromo-4-nitroimidazole

2-Bromo-4-nitroimidazole (CAS: 65902-59-2) is an imidazole derivative with bromine and nitro groups, used in radiopharmaceuticals . Key comparisons:

- Leaving Group Potential: Bromine in both compounds facilitates substitution, but the nitro group in 2-bromo-4-nitroimidazole enhances electrophilicity, making it more reactive in SNAr reactions.

- Applications : Nitroimidazoles are common in antibiotic design (e.g., metronidazole), whereas brominated isoxazoles are explored for agrochemicals.

Role of the tert-Butyl Group

This group’s steric bulk in the target compound likely improves thermal stability but may hinder crystallization.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Substituent Impact on Reactivity and Solubility

| Substituent | Electronic Effect | Steric Effect | Solubility Trend |

|---|---|---|---|

| Bromine (-Br) | Moderate EWG | Low | Low in polar solvents |

| tert-Butyl (-C(CH₃)₃) | Weak EDG | High | Low due to hydrophobicity |

| Trifluoromethyl (-CF₃) | Strong EWG | Moderate | Low in aqueous media |

| Methyl Ester (-COOCH₃) | Moderate EWG | Low | Moderate in organic solvents |

Biological Activity

Methyl 4-bromo-3-tert-butylisoxazole-5-carboxylate is a compound that has garnered attention in various areas of biological research due to its potential therapeutic applications. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The presence of a bromine atom and a tert-butyl group contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈BrN₁O₂ |

| Molecular Weight | 232.07 g/mol |

| IUPAC Name | This compound |

| Synonyms | N/A |

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This compound has shown promise in several studies:

- Anti-inflammatory Activity : Isoxazoles are known for their anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : this compound has been evaluated for its neuroprotective potential against neurodegenerative diseases like Alzheimer's. It may act as a multitarget-directed ligand (MTDL), capable of inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in the pathogenesis of Alzheimer’s disease .

- Antimicrobial Activity : Certain isoxazoles have demonstrated antimicrobial properties against various pathogens. The structural features of this compound may contribute to its efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

- Substituent Effects : The bromine atom at the C-4 position significantly enhances the compound's potency against specific biological targets, such as COX enzymes involved in inflammation .

- Tert-butyl Group : The presence of the tert-butyl group at the C-3 position contributes to lipophilicity, which may enhance membrane permeability and bioavailability .

Case Studies and Research Findings

- Neuroprotective Study : A recent study evaluated several isoxazole derivatives for their ability to inhibit AChE activity. This compound showed an IC50 value comparable to established inhibitors like galantamine, indicating its potential as a therapeutic agent in Alzheimer's treatment .

- Anti-inflammatory Research : In a series of experiments assessing the anti-inflammatory effects of various isoxazoles, this compound was found to significantly reduce IL-17a expression levels in cellular models, suggesting its role in modulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.